molecular formula C7H14Cl2N4 B2660659 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride CAS No. 2225154-22-1

6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Cat. No.: B2660659
CAS No.: 2225154-22-1
M. Wt: 225.12
InChI Key: BMCNFVLAZRBDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, making it a part of the pyrrolopyrazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial and antifungal activities.

    5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibited more activity on kinase inhibition.

    6H-pyrrolo[3,4-b]pyrazine derivatives: Investigated for their antiviral properties.

Uniqueness

6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride stands out due to its unique structural features and diverse biological activities.

Properties

IUPAC Name

6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-7(2)5-4(3-9-7)6(8)11-10-5;;/h9H,3H2,1-2H3,(H3,8,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCNFVLAZRBDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C(=NN2)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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